molecular formula C19H16FN3O2 B11383199 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383199
M. Wt: 337.3 g/mol
InChI Key: JIJOUZCGFZTEPA-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate aryl halides and nucleophiles.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and resulting in physiological responses.

    Signal Transduction Pathways: The compound may affect signal transduction pathways, altering cellular functions and responses.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

  • 1-(4-methylphenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-ethylphenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-ethylphenyl)-N-(4-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl and fluorophenyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16FN3O2/c1-2-13-3-9-16(10-4-13)23-12-11-17(24)18(22-23)19(25)21-15-7-5-14(20)6-8-15/h3-12H,2H2,1H3,(H,21,25)

InChI Key

JIJOUZCGFZTEPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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